3-O-Methyltolcapone D7
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Overview
Description
3-O-Methyltolcapone D7 is a deuterium-labeled analogue of 3-O-Methyltolcapone, which is a metabolite of Tolcapone. Tolcapone is an orally active, reversible, selective, and potent inhibitor of catechol-O-methyltransferase (COMT). This compound is primarily used in scientific research, particularly in studies related to Parkinson’s disease due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyltolcapone D7 involves the deuteration of 3-O-MethyltolcaponeThis can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or other deuterium-containing reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production typically includes steps such as purification through chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyltolcapone D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
3-O-Methyltolcapone D7 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in studies related to enzyme inhibition, particularly COMT inhibition.
Medicine: Utilized in research on Parkinson’s disease due to its ability to cross the blood-brain barrier and inhibit COMT.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The mechanism of action of 3-O-Methyltolcapone D7 involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, such as dopamine. By inhibiting COMT, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The compound binds to the active site of COMT, preventing it from interacting with its natural substrates .
Comparison with Similar Compounds
Similar Compounds
Tolcapone: The parent compound of 3-O-Methyltolcapone D7, also a COMT inhibitor used in the treatment of Parkinson’s disease.
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease, but with different pharmacokinetic properties.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in the study of drug metabolism and enzyme inhibition .
Properties
Molecular Formula |
C15H13NO5 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |
InChI |
InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i1D3,3D,4D,5D,6D |
InChI Key |
VCNSNEJUGBEWTA-HRDWIZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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